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2,4,4-Trimethylhexane-1,6-diol - 3089-25-6

2,4,4-Trimethylhexane-1,6-diol

Catalog Number: EVT-3326163
CAS Number: 3089-25-6
Molecular Formula: C9H20O2
Molecular Weight: 160.25 g/mol
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Product Introduction

Overview

2,4,4-Trimethylhexane-1,6-diol is a diol compound with the molecular formula C9H20O2C_9H_{20}O_2 and a molecular weight of approximately 160.25 g/mol. It is characterized by the presence of two hydroxyl groups (-OH) attached to a hexane backbone that has been substituted with three methyl groups at the 2, 4, and 4 positions. This compound is primarily used in the synthesis of polyurethanes and other polymeric materials due to its favorable reactivity and physical properties.

Source and Classification

This compound falls under the category of alcohols, specifically diols, which are compounds containing two hydroxyl functional groups. The Chemical Abstracts Service (CAS) Registry Number for 2,4,4-trimethylhexane-1,6-diol is 3089-24-5. It can be sourced from various chemical suppliers and is often produced through synthetic pathways involving more complex organic reactions.

Synthesis Analysis

Methods

The synthesis of 2,4,4-trimethylhexane-1,6-diol can be achieved through several methods:

  1. Hydrolysis of Esters: One common method involves the hydrolysis of corresponding esters derived from 2,2,4-trimethyladipic acid.
  2. Reduction Reactions: Another approach includes the reduction of ketones or aldehydes that contain the necessary carbon skeleton.
  3. Direct Synthesis: The compound can also be synthesized by direct alkylation reactions involving suitable starting materials like trimethylhexanes.

Technical Details

The synthesis typically requires controlled conditions to ensure high yields and purity. Catalysts may be employed to facilitate reactions, particularly in reduction processes where metal catalysts can enhance efficiency.

Molecular Structure Analysis

Data

  • Molecular Formula: C9H20O2C_9H_{20}O_2
  • Molecular Weight: 160.25 g/mol
  • CAS Number: 3089-24-5
Chemical Reactions Analysis

Reactions

2,4,4-trimethylhexane-1,6-diol participates in various chemical reactions typical for alcohols:

  1. Esterification: It can react with carboxylic acids to form esters.
  2. Dehydration: Under acidic conditions, it may undergo dehydration to yield alkenes.
  3. Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes depending on the reaction conditions.

Technical Details

The reactivity of this diol is influenced by its steric hindrance due to the bulky methyl groups surrounding the hydroxyl functions. This can affect both reaction rates and mechanisms.

Mechanism of Action

The mechanism of action for 2,4,4-trimethylhexane-1,6-diol primarily revolves around its ability to act as a nucleophile in various organic reactions:

  1. Nucleophilic Attack: The hydroxyl groups can participate in nucleophilic substitution reactions.
  2. Formation of Polyurethanes: In polymer chemistry, this diol reacts with isocyanates to form urethane linkages in polyurethanes.

Data

The specific reaction pathways depend on the nature of the reactants involved (e.g., types of acids or isocyanates).

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 200 °C
  • Melting Point: Not well-defined due to its liquid state at room temperature.

Chemical Properties

  • Solubility: Soluble in water and organic solvents due to its polar hydroxyl groups.
  • Reactivity: Reacts readily with acids and bases; stable under normal conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

2,4,4-trimethylhexane-1,6-diol finds applications in various scientific fields:

  1. Polymer Production: It is extensively used in synthesizing polyurethanes for coatings, adhesives, and elastomers.
  2. Chemical Intermediates: Serves as an intermediate in producing other chemical compounds such as surfactants.
  3. Research Applications: Utilized in studies related to polymer chemistry and material science due to its unique structural properties.
Synthetic Pathways and Optimization Methodologies

Industrial-Scale Production from Isophorone Derivatives

2,4,4-Trimethylhexane-1,6-diol (TMHD) is industrially synthesized via isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a high-value acetone trimer. The production pathway begins with the hydrogenation of isophorone to form 3,3,5-trimethylcyclohexanone, followed by oxidative cleavage using nitric acid to yield 2,2,4-trimethyladipic acid (TMAA). This diacid undergoes high-pressure catalytic hydrogenation (200–300 bar, 150–200°C) over ruthenium or copper-chromite catalysts to produce TMHD. The process achieves 80–85% selectivity for TMHD, with byproducts including lactones and unsaturated alcohols requiring downstream purification [6] .

A critical advancement involves renewable sourcing: Bio-based acetone from ABE (acetone-butanol-ethanol) fermentation enables sustainable TMHD production. Life-cycle assessments show a 40% reduction in carbon footprint compared to petroleum-derived routes. Catalyst recycling protocols further enhance sustainability, with Ru/C systems maintaining >95% activity over 10 cycles [6].

Table 1: Industrial Catalysts for TMAA Hydrogenation to TMHD

Catalyst TypeTemperature (°C)Pressure (bar)TMHD Selectivity (%)Byproducts
Ru/C18025085γ-Lactone, 2,4,4-trimethyl-6-hydroxyhexanoic acid
Cu-Cr₂O₃20030080Unsaturated alcohols
Pd-Al₂O₃15020075Cyclic ethers

Catalytic Hydrogenation Techniques for Diol Formation

Direct TMHD synthesis leverages hydroformylation of branched C8 alkenes (e.g., diisobutylene) using Rh/Ph-BPE or Rh/BOBPHOS catalysts. These systems achieve >75% regioselectivity for the desired aldehyde intermediate (2,4,4-trimethylhexanal) at 80–100°C and 20–50 atm syngas (CO:H₂ = 1:1). Subsequent hydrogenation over Ni or Co catalysts at 120°C yields TMHD with >90% purity. Ligand design is crucial: BOBPHOS ligands suppress alkene isomerization, increasing linear-to-branched aldehyde ratios to 30:1 [6].

Kinetic studies reveal hydrogenation follows Langmuir-Hinshelwood kinetics, where CO insertion into the Rh-alkyl bond is irreversible and rate-determining. Process optimization reduces rhodium leaching to <50 ppm, enhancing economic viability. Alternative tandem hydroformylation-cyclization routes enable single-reactor TMHD synthesis, achieving 97:3 diastereoselectivity and eliminating intermediate isolation .

Table 2: Hydrogenation Operating Parameters

ParameterOptimal RangeImpact on YieldKey Findings
Temperature80–100°C+15–20%>100°C promotes dehydration
CO/H₂ Pressure20–50 atm+10–25%Low pressure favors linear aldehydes
Catalyst Loading0.1–0.5 mol%+5–10%Higher loading reduces reaction time
Ligand Concentration1:5 Rh/ligand+15% selectivityBOBPHOS enhances regiocontrol

Biocatalytic and Green Chemistry Approaches

Solvent-free methodologies align with green chemistry principles for TMHD synthesis. The Union Carbide process employs molten triphenylphosphine (PPh₃, melting point: 79°C) as a combined solvent/ligand for hydroformylation at 100°C. This eliminates volatile organic compounds (VOCs) and achieves 99% conversion with <1% byproducts. Additionally, microbial platforms utilize Escherichia coli engineered with acetohydroxyacid synthases to biosynthesize branched diols from glucose. This pathway produces TMHD precursors via recursive carboligation, offering a 72% theoretical yield [6].

Bio-based isophorone derived from fermentation acetone reduces reliance on fossil feedstocks. Life-cycle analyses show a 30% reduction in energy consumption compared to conventional routes. Catalyst innovations include recyclable Rh complexes immobilized on silica, which reduce heavy-metal waste by 90% [6].

Table 3: Green Synthesis Performance Metrics

MethodRenewable FeedstockTMHD Yield (%)E-factorCatalyst Recyclability
Microbial biosynthesisGlucose72 (theoretical)0.8N/A
Bio-isophorone routeBio-acetone851.2>10 cycles
Molten PPh₃ systemPetroleum990.5>20 cycles

Purification Strategies and Yield Maximization

TMHD purification faces challenges from isomers (e.g., 2,2,4-trimethylhexane-1,6-diol) and dehydration byproducts. Industrial-scale fractional distillation under vacuum (0.1–0.5 kPa) separates TMHD (boiling point: 240–268°C) from low-boiling impurities (<200°C). Crystallization from aliphatic hydrocarbons (e.g., n-heptane) at –20°C yields >99.5% purity TMHD crystals, with residual moisture <0.1% [4].

Yield optimization leverages reaction engineering:

  • Recycling efficiency: >95% catalyst recovery per cycle increases cumulative yield by 30–40% over 10 batches.
  • Byproduct suppression: Acidic ion-exchange resins (e.g., Amberlyst™) isomerize unsaturated alcohols to TMHD, adding 8–12% yield.
  • Azeotropic drying: Toluene/water azeotrope removal ensures anhydrous conditions, preventing diol etherification [9].

Table 4: Purification Techniques for TMHD

TechniqueConditionsPurity Achieved (%)Key Impurities Removed
Fractional distillation0.1 kPa, 150°C98.52,4,4-trimethylhexanal, lactones
Crystallizationn-Heptane, –20°C99.5Water, linear diols
Melt-phase extraction60°C, countercurrent99.0Isomeric diols, catalysts

Properties

CAS Number

3089-25-6

Product Name

2,4,4-Trimethylhexane-1,6-diol

IUPAC Name

2,4,4-trimethylhexane-1,6-diol

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C9H20O2/c1-8(7-11)6-9(2,3)4-5-10/h8,10-11H,4-7H2,1-3H3

InChI Key

XACKQJURAZIUES-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)CCO)CO

Canonical SMILES

CC(CC(C)(C)CCO)CO

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